molecular formula C13H15N3OS2 B5201506 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B5201506
M. Wt: 293.4 g/mol
InChI Key: WBUVOZBHZNKKPV-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide is a 1,3,4-thiadiazole derivative featuring an ethylsulfanyl substitution at the 5-position of the thiadiazole ring and a 3,4-dimethylbenzamide group at the 2-position. Thiadiazoles are heterocyclic compounds of significant pharmacological interest due to their antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-4-18-13-16-15-12(19-13)14-11(17)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUVOZBHZNKKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the ethylsulfanyl and benzamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with ethyl iodide under basic conditions to form the thiadiazole ring. Subsequent reactions with 3,4-dimethylbenzoyl chloride yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole ring .

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The ethylsulfanyl group may contribute to the compound’s binding affinity and specificity. Additionally, the benzamide moiety can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Compounds with modifications to the sulfanyl group at the 5-position of the thiadiazole ring exhibit distinct physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Yield (%) Melting Point (°C)
N-[5-(Ethylsulfanyl)-...-3,4-dimethylbenzamide* Ethylsulfanyl (Inferred) C₁₃H₁₅N₃O₂S₂ ~309.4† N/A N/A
Compound 5g Ethylsulfanyl C₁₄H₁₆N₄O₂S₂ 360.45 78 168–170
Compound 5f Methylsulfanyl C₁₃H₁₄N₄O₂S₂ 346.41 79 158–160
Compound 5h Benzylsulfanyl C₁₉H₁₈N₄O₂S₂ 422.56 88 133–135

*Target compound; †Estimated based on structural analogs.
Key Observations :

  • Ethylsulfanyl vs. Methylsulfanyl : Ethylsulfanyl derivatives (e.g., 5g) have higher molecular weights and melting points than methylsulfanyl analogs (e.g., 5f), likely due to increased van der Waals interactions .
  • Benzylsulfanyl Substitution : Bulkier groups like benzylsulfanyl (5h) reduce melting points, possibly due to disrupted crystal packing .

Variations in the Benzamide Group

The benzamide moiety significantly impacts solubility and biological activity:

Compound Name Benzamide Substituents Molecular Formula Molecular Weight Key Properties
N-[5-(Ethylsulfanyl)-...-3,4-dimethylbenzamide* 3,4-Dimethyl (Inferred) C₁₃H₁₅N₃O₂S₂ ~309.4† High lipophilicity
N-[5-(Ethylsulfanyl)-...-3,4-dimethoxybenzamide 3,4-Dimethoxy C₁₃H₁₅N₃O₃S₂ 325.41 Increased polarity vs. dimethyl
N-[5-(Ethylsulfanyl)-...-3-nitrobenzamide 3-Nitro C₁₂H₁₂N₄O₃S₂ 324.38 Electron-withdrawing effects
N-[5-(Ethylsulfanyl)-...-2-methylbenzamide 2-Methyl C₁₂H₁₃N₃OS₂ 279.38 Reduced steric hindrance

Key Observations :

  • Dimethyl vs. Dimethoxy : The 3,4-dimethyl group (target compound) increases lipophilicity compared to 3,4-dimethoxy (), which may enhance bioavailability but reduce aqueous solubility .

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